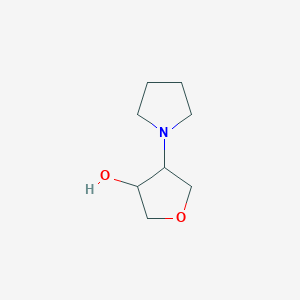
4-(Pyrrolidin-1-yl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Pyrrolidin-1-yl)oxolan-3-ol”, also known as rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol, is a heterocyclic compound . It has a molecular weight of 157.21 . The IUPAC name for this compound is (3S,4R)-4-(1-pyrrolidinyl)tetrahydro-3-furanol .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “4-(Pyrrolidin-1-yl)oxolan-3-ol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-1-yl)oxolan-3-ol” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“4-(Pyrrolidin-1-yl)oxolan-3-ol” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Selective Androgen Receptor Modulators (SARMs)
The compound has been utilized in the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs. These derivatives are optimized to modify the pharmacokinetic profile of previously reported pyrrolidine derivatives, which are significant in the treatment of conditions like muscle wasting and osteoporosis .
Antimicrobial Agents
Pyrrolidine derivatives, including “4-(Pyrrolidin-1-yl)oxolan-3-ol,” have shown potential as antimicrobial agents. Their structure allows for the creation of compounds with significant activity against various microbial strains, contributing to the development of new antibiotics .
Anti-inflammatory Medications
The anti-inflammatory properties of pyrrolidine derivatives make them candidates for the development of new anti-inflammatory drugs. Their ability to modulate inflammatory pathways can be harnessed to treat diseases like arthritis and other inflammatory disorders .
Anticancer Therapeutics
The structural diversity of pyrrolidine derivatives provides a platform for designing anticancer agents. By targeting specific pathways involved in cancer cell proliferation and survival, these compounds can be developed into effective cancer therapies .
Antidepressant and Anticonvulsant Drugs
The pyrrolidine scaffold is also explored for its use in central nervous system disorders. Compounds derived from “4-(Pyrrolidin-1-yl)oxolan-3-ol” may lead to new treatments for depression and epilepsy by affecting neurotransmitter systems .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in “4-(Pyrrolidin-1-yl)oxolan-3-ol” is advantageous for enantioselective synthesis. This property is crucial for creating drugs with specific stereochemistry, which can significantly impact their biological activity and efficacy .
Safety and Hazards
Orientations Futures
The future directions for “4-(Pyrrolidin-1-yl)oxolan-3-ol” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by modifying the structure of existing compounds, as demonstrated by Asano et al. in their synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives .
Propriétés
IUPAC Name |
4-pyrrolidin-1-yloxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNOMPVVYITSSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2COCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-methyl-N-[3-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]benzamide](/img/no-structure.png)
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]propanamide](/img/structure/B1175155.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175157.png)
